5E,7Z-Dodecadienal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

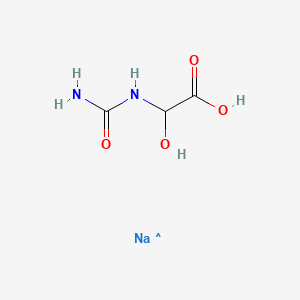

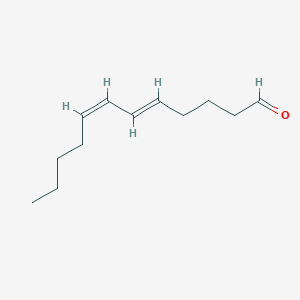

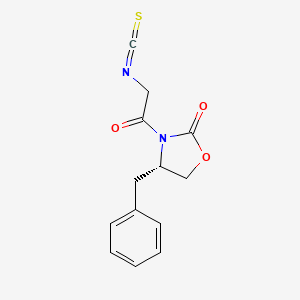

5E,7Z-Dodecadienal is a chemical compound with the molecular formula C12H20O and a molecular weight of 180.29 . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of 5E,7Z-Dodecadienal has been accomplished via Pd- and Fe- catalyzed cross-coupling reactions . This method provides a general synthetic approach to other (Z,E)-diene compounds .Molecular Structure Analysis

The molecular structure of 5E,7Z-Dodecadienal can be represented as a 2D Mol file or a computed 3D SD file . The structure can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación

Orientation Disruption of Male Forest Tent Caterpillar : This study investigated the impact of various pheromone components, including (5Z,7E)-5,7-dodecadienal and (5Z,7Z)-5,7-dodecadienal, on the orientation of male Malacosoma disstria moths. It was found that these compounds can effectively disrupt male moth orientation to female-baited traps (Chisholm, Palaniswamy, & Underhill, 1982).

Synthesis of Sex Pheromone Components : This study focused on the stereoselective synthesis of various isomers of 5,7-dodecadien-1-ol and their corresponding aldehydes, which are components of the sex pheromone of the forest and western tent caterpillars. The (5E,7Z)-5,7-Dodecadienal is specifically identified as a component of the pheromone of the western tent caterpillar (Chisholm, Steck, Bailey, & Underbill, 2004).

Stereoselective Synthesis Related to Pine Moth Sex Pheromone : This research involved the stereoselective synthesis of isomers of 5,7-dodecadien-l-ol, proposed as the sex pheromone of the pine moth. Different synthetic methods were employed to create various isomers, including the (5Z, 7Z)-isomer (And, Vu, Yoshida, & Takahashi, 1982).

Pheromone Synthesis for Lasiocampidae Species : This study synthesized sex attractants such as 5,7-dodecadienols, -dodecadienyl acetates, and -dodecadienals for various Lasiocampidae species. The (5Z,7E)-5,7-Dodecadienal was identified as a pheromone of Dendrolimus pini (Bestmann, Koschatzky, Platz, Süss, Vostrowsky, Knauf, Burghardt, & Schneider, 1982).

Female Sex Pheromone of the Yunnan Pine Caterpillar Moth : This study identified the presence of compounds like (5E,7Z)-5,7-dodecadien-1-ol and (5E,7Z)-5,7-dodecadienal in the sex pheromone glands of Dendrolimus houi moths. These components were essential for attracting male moths (Kong, Zhang, Zhao, & Wang, 2007).

Biosynthetic Pathway of a Plusiinae Moth Sex Pheromone : Research on Thysanoplusia intermixta revealed that (5E,7Z)-5,7-dodecadienyl acetate is a main sex pheromone component. The study investigated the biosynthetic pathway, incorporating various deuterated precursors (Ono, Imai, Inomata, Watanabe, & Ando, 2002).

Safety and Hazards

In case of exposure to 5E,7Z-Dodecadienal, it is recommended to move the victim into fresh air and give artificial respiration if necessary . Contact with skin should be avoided and contaminated clothing should be removed immediately . In case of ingestion, do not induce vomiting and seek immediate medical attention . The chemical should be stored in suitable and closed containers for disposal .

Propiedades

IUPAC Name |

(5E,7Z)-dodeca-5,7-dienal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,12H,2-4,9-11H2,1H3/b6-5-,8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQDYNHCLZNOFB-IGTJQSIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CCCCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\C=C\CCCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5E,7Z-Dodecadienal | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)

![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)